
(R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral amino acid derivative It is characterized by its unique structural features, which include an ethoxy group and a pentanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an imine intermediate followed by nucleophilic addition of cyanide and subsequent hydrolysis to yield the desired amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the formation and hydrolysis of intermediates.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to achieve high enantioselectivity. Enzymatic catalysis can be employed to convert racemic mixtures of amino acids into enantiomerically pure forms . This method is advantageous due to its mild reaction conditions and high specificity.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in protein synthesis and enzyme catalysis.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
®-2-Amino-3-phenylpropanoic acid: Another chiral amino acid derivative with different substituents.
(S)-2-Amino-4-methylpentanoic acid: Known for its role in protein synthesis.
Uniqueness: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is unique due to its specific structural features, such as the ethoxy and pentanoyl groups, which confer distinct chemical and biological properties. These features differentiate it from other amino acid derivatives and contribute to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Clave InChI |
AUVAVXHAOCLQBF-SFYZADRCSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OCC)N[C@H](C)C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



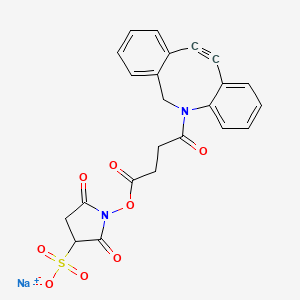

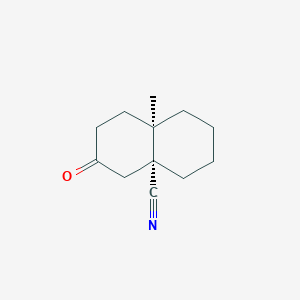
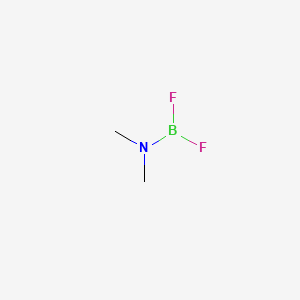
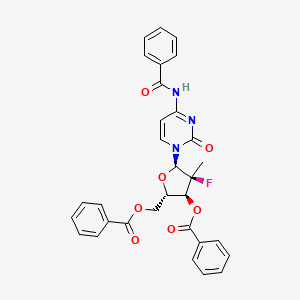

![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
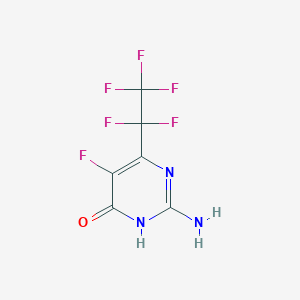
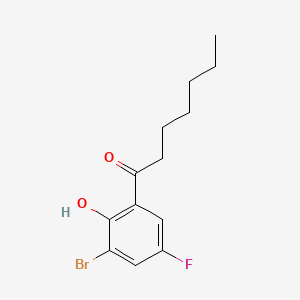
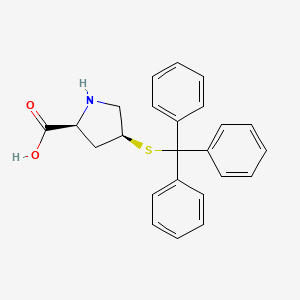
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)

